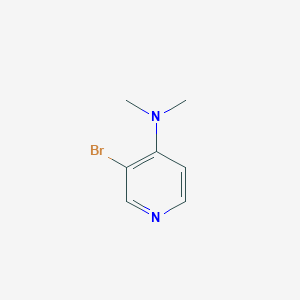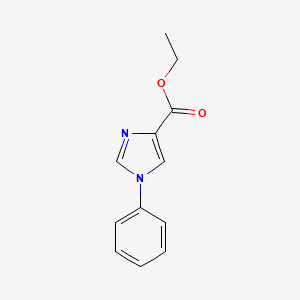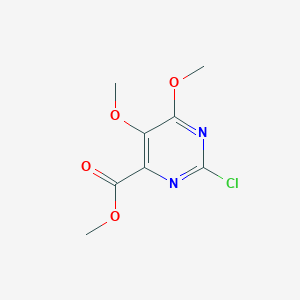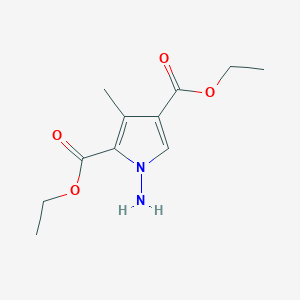
3-bromo-N,N-dimethylpyridin-4-amine
Descripción general
Descripción
“3-bromo-N,N-dimethylpyridin-4-amine” is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-bromo-N,N-dimethylpyridin-4-amine” is 1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific chemical reactions involving “3-bromo-N,N-dimethylpyridin-4-amine” are not detailed in the search results, it is known that DMAP based ionic liquids have been used as catalysts for various reactions, including the Fischer indole synthesis and 1H-tetrazole synthesis .Physical And Chemical Properties Analysis
“3-bromo-N,N-dimethylpyridin-4-amine” is a liquid at room temperature . It has a molecular weight of 201.07 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Aminations and Reaction Mechanisms
Aminations of N-oxides
The amination of various N-oxides, including 4-bromopyridine-N-oxides, involves the SNAr2 (= AE) reaction pattern, suggesting potential routes for the synthesis of derivatives including 3-bromo-N,N-dimethylpyridin-4-amine (Martens & Hertog, 2010).
Synthesis via Reaction with Amines
The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide, yielding N-substituted amino derivatives, represents a novel approach to aromatic nucleophilic substitution with potential relevance to the synthesis of 3-bromo-N,N-dimethylpyridin-4-amine (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Derivative Synthesis through Catalysis
Selective amination of polyhalopyridines using a palladium-xantphos complex illustrates the synthesis of amino-substituted pyridines, which could be extrapolated to the production of 3-bromo-N,N-dimethylpyridin-4-amine (Ji, Li, & Bunnelle, 2003).
Spectrophotometric Analysis and Degradation Studies
- Degradation Kinetics: The use of second-derivative UV spectrophotometry for determining the stability and degradation kinetics of related compounds provides a framework for analyzing the stability of 3-bromo-N,N-dimethylpyridin-4-amine (Dabbene, Brinón, & de Bertorello, 1997).
Synthesis of Novel Compounds and Reactivity
Synthesis of Bicyclic Derivatives
An approach to synthesize 3-bromo-5,6-dihydropyridin-2-ones starting from β,γ-unsaturated α-bromoketenes and imines can be considered relevant to understanding the reactivity and potential applications of 3-bromo-N,N-dimethylpyridin-4-amine (Cardillo et al., 2004).
Ring-Opening Reactions
Synthetic uses of ring-opening and cycloaddition reactions of thiophene-1,1-dioxides, including those with 3-bromo derivatives, provide insights into the chemical behavior and potential applications of 3-bromo-N,N-dimethylpyridin-4-amine in synthesizing novel structures (Gronowitz, 1993).
Catalysis and Bond Formation
- Palladium-Catalyzed C-N and C-O Bond Formation: The application in palladium-catalyzed cross-coupling reactions, involving C-N and C-O bond formation with various substrates, can be extended to explore the reactivity of 3-bromo-N,N-dimethylpyridin-4-amine in similar contexts (Surasani, Kalita, Rao, & Chandrasekhar, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-N,N-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWXPXRLCSGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468529 | |
| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dimethylpyridin-4-amine | |
CAS RN |
84539-35-5 | |
| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)




acetic acid](/img/structure/B1313310.png)


